4-Methylimidazolidine-2-thione

Description

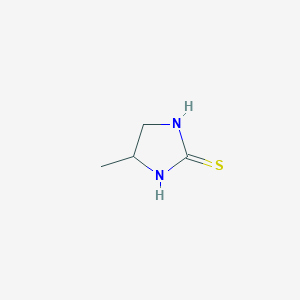

Structure

3D Structure

Properties

IUPAC Name |

4-methylimidazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S/c1-3-2-5-4(7)6-3/h3H,2H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZJXCFNBVJLQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052694 | |

| Record name | 4-Methylimidazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2122-19-2 | |

| Record name | 4-Methylimidazolidine-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2122-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002122192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylimidazolidine-2-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylimidazolidine-2-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylimidazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLIMIDAZOLIDINE-2-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63849722NS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 4 Methylimidazolidine 2 Thione

Established Synthetic Routes to 4-Methylimidazolidine-2-thione

The synthesis of this compound and its derivatives has been approached through several established chemical reactions. These methods often involve the formation of the core imidazolidine (B613845) ring system followed by the introduction of the thione group.

Cyclization Reactions in this compound Synthesis

Cyclization reactions are a cornerstone in the synthesis of this compound. A common strategy involves the reaction of a 1,2-diaminopropane (B80664) with a thiocarbonyl source. For instance, the reaction of ethylenediamine (B42938) with carbon disulfide in pyridine (B92270) under reflux has been utilized to synthesize imidazolidine-2-thione. scispace.com A similar principle applies to the synthesis of the 4-methyl derivative, where 1,2-diaminopropane would be the corresponding starting material.

Another approach involves the in situ generation of thiocarbonyl fluoride (B91410) from difluorocarbene, which then acts as a thiocarbonyl source for the cyclization of vicinal X-H substituted amines (where X can be N, O, or S) to yield five-membered heterocycles, including imidazolidine-2-thiones. cas.cn This method provides a pathway to construct the heterocyclic ring with the thione functionality simultaneously. cas.cn

The cyclization of (2-hydroxyethyl)guanidines at 0°C has been shown to produce 2-aryliminoimidazolidines and 1-aryl-2-iminoimidazolidines in good yields, which can be precursors to the corresponding thiones. uokerbala.edu.iq Additionally, the condensation of amino acid derivatives with alkyl or phenyl isothiocyanates can lead to thiourea (B124793) derivatives that subsequently cyclize in an acidic medium to form imidazolidine-2-thiones. scispace.com

Multi-Component Reactions for this compound Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like derivatives of this compound in a single step. organic-chemistry.orgerciyes.edu.tr These reactions combine three or more starting materials to form a product that incorporates most or all of the atoms of the reactants. researchgate.net

While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of MCRs are applicable. For example, the Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidinones and their thione analogs, demonstrates the potential of this strategy. researchgate.net The development of novel MCRs is an active area of research for accessing structurally diverse imidazolidine-2-thione derivatives. researchgate.netscispace.com A pseudo-multicomponent one-pot protocol has been described for the synthesis of 1,3-disubstituted imidazolidin-2-ones, which could potentially be adapted for thione analogs. mdpi.com

Regioselective Synthesis and Isomer Formation of this compound Analogs

The synthesis of analogs of this compound often requires control over the position of substituents on the heterocyclic ring, a concept known as regioselectivity. For instance, the reaction of 4,5-dihydroxy-1-methylimidazolidine-2-thione with 1-alkylureas has been explored and found to predominantly yield 1-alkyl-4-methylsemithioglycolurils as the major products. researchgate.net This reaction demonstrates regioselectivity, favoring the formation of one constitutional isomer over others. researchgate.net

However, the formation of isomeric byproducts is also observed in such reactions. In the aforementioned reaction, isomeric 1-alkyl-6-methylsemithioglycolurils were also formed, along with other known compounds like 1-methyl- and 3-methylthiohydantoins. researchgate.net The study of these reaction pathways is crucial for understanding and controlling the formation of specific isomers.

The regioselective synthesis of pyrazole (B372694) derivatives through the in situ formation of diazo compounds and subsequent 1,3-dipolar cycloaddition highlights a strategy that can be conceptually applied to other heterocyclic systems. nih.gov Similarly, the regioselective cycloaddition of nitrile imines to hydantoins containing an exocyclic double bond has been investigated for the synthesis of spiro-pyrazoline-imidazolidine-2,4-diones. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msuniv.ac.inmdpi.com These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals, including this compound.

Key aspects of green chemistry include the use of safer solvents, renewable starting materials, and catalytic reactions to improve atom economy. mdpi.comacs.org For example, the use of water or supercritical carbon dioxide (scCO₂) as solvents is a greener alternative to traditional organic solvents. mdpi.com Microwave-assisted synthesis is another green technique that can accelerate reaction rates and improve yields. nih.gov

The synthesis of symmetrical N,N'-disubstituted thioureas and heterocyclic thiones using a heterogeneous and reusable ZnO/Al₂O₃ composite catalyst represents a green approach. scispace.com This method avoids the use of stoichiometric reagents and allows for easier product purification. The development of one-pot, solvent- and catalyst-free conditions for multicomponent reactions is another significant advancement in green synthesis. erciyes.edu.tr

Below is an interactive data table summarizing some green chemistry approaches applicable to the synthesis of related heterocyclic compounds.

| Green Chemistry Principle | Application in Heterocyclic Synthesis | Reference |

| Atom Economy | Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. | acs.org |

| Use of Catalysis | Utilizing catalytic reagents (as selective as possible) over stoichiometric reagents. | acs.org |

| Design for Degradation | Designing chemical products so that at the end of their function they break down into innocuous degradation products. | acs.org |

| Safer Solvents & Auxiliaries | Minimizing or avoiding the use of auxiliary substances (e.g., solvents, separating agents) wherever possible. | mdpi.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate chemical reactions. | nih.gov |

In Situ Generation of Ligands and Derivatives Involving C-S Rupture and C-N Bond Formation

The in situ generation of ligands and derivatives from imidazolidine-2-thiones is a fascinating area of research, particularly in coordination chemistry. These reactions often involve the cleavage of the C-S bond and the formation of new C-N bonds, leading to novel molecular structures.

For example, the reaction of N-ethyl-imidazolidine-2-thione with copper(I) iodide in acetonitrile (B52724) resulted in the in situ transformation of the starting ligand. nih.gov This process involved the rupture of a C-S bond and the formation of a C-N bond, creating a new thio-ligand, 1-ethyl-3-(1-ethyl-4,5-dihydro-1H-imidazol-2-yl)imidazolidine-2-thione. nih.gov Similarly, reactions of 1-methyl-imidazoline-2-thione with copper(I) halides have also shown C-S bond rupture and the formation of new C-N bonds, leading to dinuclear copper complexes. researchgate.netias.ac.in

The in situ generation of a bis(1-methyl-1,3-imidazolidinyl-2-thione) sulfide (B99878) ligand has also been observed, where a sulfur atom connects two imidazolidine rings via N-S-N bonds. nih.gov These in situ transformations highlight the reactivity of the thione group and the potential to generate complex ligands directly in the reaction mixture. researchgate.netrsc.org

Kinetic and Mechanistic Studies of this compound Formation

Understanding the kinetics and reaction mechanisms is fundamental to optimizing the synthesis of this compound and its derivatives. Kinetic studies provide information on reaction rates and the factors that influence them, while mechanistic studies elucidate the step-by-step pathway from reactants to products.

The formation of 4,5-dihydroxyimidazolidine-2-thione (B3052150) has been studied using HPLC and NMR to follow the reaction pathway and kinetics. researchgate.net Such studies can reveal the formation of intermediates and help in proposing a reaction mechanism. For instance, the reaction mechanism for the formation of 1,3-disubstituted imidazolidin-2-ones from trans-(R,R)-diaminocyclohexane has been proposed to proceed through the formation of a Schiff base intermediate, followed by reduction and cyclization. mdpi.com

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for investigating reaction mechanisms. researchgate.net These studies can provide insights into the stability of intermediates and transition states, helping to rationalize the observed product distribution. researchgate.net For example, DFT studies on the reaction between 1,3-dimethylimidazoline-2-thione and halogens have elucidated the thermodynamic and kinetic aspects of the formation of different adducts. researchgate.net

Below is a data table summarizing key findings from mechanistic studies of related reactions.

| Reactants | Key Mechanistic Finding | Technique(s) | Reference |

| 4,5-dihydroxy-1-methylimidazolidine-2-thione and 1-alkylureas | Regioselective reaction favoring 1-alkyl-4-methylsemithioglycolurils. | Experimental | researchgate.net |

| N-ethyl-imidazolidine-2-thione and Copper(I) iodide | In situ C-S bond rupture and C-N bond formation. | X-ray Crystallography, ESR | nih.gov |

| 1,3-dimethylimidazoline-2-thione and Halogens | Formation of charge transfer adducts as initial products, which can convert to more stable T-shaped adducts. | DFT Calculations | researchgate.net |

| trans-(R,R)-diaminocyclohexane and Aldehydes | Formation via a Schiff base intermediate, followed by reduction and cyclization. | Experimental | mdpi.com |

Impurity Profiling in this compound Synthesis

The control of impurities is a critical aspect of the synthesis of any active pharmaceutical ingredient (API) to ensure its safety and efficacy. daicelpharmastandards.com Impurity profiling involves the identification, characterization, and quantification of unwanted chemical substances that may be present in the final product. ajprd.com These impurities can originate from various sources, including starting materials, intermediates, by-products from side reactions, reagents, and degradation of the final product during manufacturing or storage. daicelpharmastandards.comajprd.com

In the synthesis of this compound, several process-related impurities and degradation products have been identified and characterized. The rigorous characterization of these substances is essential for quality control and to meet regulatory standards. mdpi.comresearchgate.net

Common Impurities:

Several impurities have been reported in the synthesis of this compound. These are often designated by pharmacopeias or arise from specific reaction conditions.

1-Methyl-2-(methylthio)-1H-imidazole: Also known as Methimazole (B1676384) impurity C, this substance has been identified as a process impurity. mdpi.comresearchgate.net It can be formed through the alkylation of the parent molecule. mdpi.com

2,2'-Disulphanylbis(1-methyl-1H-imidazole): This disulfide impurity can be formed through the oxidation of this compound. mdpi.com

4-Ethyl-5-methylimidazolidine-2-thione: This impurity can arise if the starting material, butane-2,3-dione (diacetyl), is contaminated with pentane-2,3-dione. researchgate.net

Nitrosamine Impurities: These are a class of impurities that can potentially form from contamination in raw materials, solvents, or through cross-contamination with nitrates or nitrites. daicelpharmastandards.com

The table below details some of the known impurities associated with the synthesis of this compound.

Table 1: Profile of Impurities in this compound Synthesis

| Impurity Name | Chemical Formula | Potential Origin |

|---|---|---|

| 1-Methyl-2-(methylthio)-1H-imidazole (Methimazole Impurity C) | C₅H₈N₂S | Process impurity, potentially from alkylation side reactions. mdpi.comresearchgate.net |

| 2,2'-Disulphanylbis(1-methyl-1H-imidazole) (Methimazole Dimer) | C₈H₁₀N₄S₂ | Oxidation of the parent compound. mdpi.comsynzeal.com |

| 4-Ethyl-5-methylimidazolidine-2-thione | C₆H₁₂N₂S | Contamination of starting materials (e.g., pentane-2,3-dione in butane-2,3-dione). researchgate.net |

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are instrumental in separating and quantifying these impurities. nih.govijpbs.com Advanced methods like mass spectrometry (MS) are used for the structural characterization of these compounds, ensuring the purity and quality of the final drug substance. researchgate.netnih.gov

Coordination Chemistry of 4 Methylimidazolidine 2 Thione

Complexation with Transition Metals

4-Methylimidazolidine-2-thione, often referred to as N-methylimidazolidine-2-thione (MeImt), typically coordinates to metal ions through its exocyclic sulfur atom. The presence of the methyl group on one of the nitrogen atoms can influence the steric and electronic properties of the ligand, affecting the stoichiometry and geometry of the resulting metal complexes.

The coordination chemistry of copper with imidazolidine-2-thione and its N-alkylated derivatives, including this compound, has been a subject of considerable research. These ligands readily react with both copper(I) and copper(II) salts to form a variety of complexes. Thiones are known to be effective reducing agents for Cu(II), often resulting in the formation of Cu(I) complexes even when starting with Cu(II) salts. unica.it

In a reaction involving copper(I) iodide and N-methyl-imidazolidine-2-thione in aerobic conditions, a notable transformation occurs. The process involves the rupture of the C–S bond and the formation of a new C–N bond, creating a new ligand, 1-(4,5-dihydro-3-methyl-imidazolidin-2-yl)-3-methyl-imidazolidine-2-thione. This newly formed ligand then coordinates with copper to yield a mixed-valence trinuclear complex, [CuI₂CuII(κ²-N,S-L-NMe)(κ¹N,μ-S-L-NMe)(μ-I)₂(κ¹-I)₂]. rsc.org Another study reported the formation of an infinite polymeric chain structure from the reaction of 1-methylimidazolidine-2-thione (B80569) with CuI, featuring alternating Cu(μ-S)(μ-I)Cu and Cu(μ-I)₂Cu cores. researchgate.net

Copper(II) can form stable complexes with related ligands where it is stabilized in its +2 oxidation state, often with the help of polydentate ligands containing nitrogen atoms. unica.it For instance, a copper(II) complex with imidazolidine-2-thione, Cu(C₁₀H₈N₂)₂(C₃H₆N₂S)₂, was synthesized and found to have a distorted trigonal–bipyramidal geometry. In this complex, the copper center is coordinated to four nitrogen donors from two 2,2′-bipyridyl ligands and one sulfur donor from the imidazolidine-2-thione ligand. researchgate.net

Platinum(II) forms a series of well-defined complexes with N-alkylimidazolidine-2-thione ligands. These complexes are typically of the general formula [Pt(thione)₄]X₂, where X represents an anion like chloride (Cl⁻) or nitrate (B79036) (NO₃⁻). researchgate.net Spectroscopic data confirm that the platinum(II) ion coordinates to the thione ligands exclusively through the sulfur atom of the thiocarbonyl group. researchgate.nettandfonline.com

A notable example is the complex tetrakis(N-methylimidazolidine-2-thione)platinum(II) chloride, [Pt(MeImt)₄]Cl₂. researchgate.nettandfonline.com X-ray crystallographic analysis of this compound reveals a distorted square planar geometry around the central platinum(II) ion. researchgate.nettandfonline.com The synthesis and characterization of such complexes are significant for understanding the fundamental coordination behavior of platinum with soft sulfur donor ligands. tandfonline.com

Silver(I) has a strong affinity for sulfur-donor ligands and readily forms complexes with imidazolidine-2-thione and its derivatives. rsc.org The presence of a methyl substituent on a nitrogen atom of the imidazolidine-2-thione ring has been shown to have a significant structural impact. For instance, while imidazolidine-2-thione (L-NH) forms a dinuclear complex, Ag₂(L-NH)₄(PPh₃)₂₂, the N-methylated ligand (L-NMe) yields a mononuclear complex, Ag(L-NMe)₂(PPh₃), under similar conditions. This demonstrates that the steric or electronic influence of the methyl group can alter the nuclearity of the resulting silver(I) complex. researchgate.netelsevierpure.com

A range of silver(I) halide complexes with N-alkylimidazolidine-2-thiones (where the alkyl group can be methyl, ethyl, propyl, etc.) have been synthesized. nih.gov In these complexes, the thione ligands are terminally S-bonded to the silver(I) center. nih.gov The general composition of these complexes can vary, including mononuclear species like [AgX(L-NR)(PPh₃)₂] and dinuclear, halogen-bridged structures such as [Ag₂(μ-X)₂(L-NR)₂(PPh₃)₂]. nih.gov

Mercury(II) forms stable complexes with imidazolidine-2-thione and its N-substituted derivatives. These complexes typically have the general formula HgL₂X₂, where L is the thione ligand and X is a halide or pseudohalide. researchgate.net The reaction of mercuric cyanide, Hg(CN)₂, with imidazolidine-2-thione and its derivatives leads to the formation of complexes with the formula L₂Hg(CN)₂. researchgate.netnih.gov

In these mercury(II) complexes, the metal center is usually tetrahedrally coordinated. researchgate.net For example, in the complex [Hg(Imt)₂(SCN)₂], the mercury atom is bonded to two sulfur atoms from the imidazolidine-2-thione ligands and two sulfur atoms from the thiocyanate (B1210189) groups, resulting in a distorted tetrahedral geometry. researchgate.net Spectroscopic studies, such as ¹³C NMR, show a significant downfield shift for the C=S carbon resonance upon complexation, indicating coordination through the sulfur atom. This observation suggests that the solid-state structure is likely maintained in solution. researchgate.netnih.gov

Structural Characterization of Metal-4-Methylimidazolidine-2-thione Complexes

X-ray crystallography has been instrumental in elucidating the structures of metal complexes involving this compound and related ligands. researchgate.netresearchgate.netnih.govingentaconnect.com

For the platinum complex, [Pt(MeImt)₄]Cl₂, the crystal structure shows the platinum(II) ion in a distorted square planar environment, coordinated to the sulfur atoms of four N-methylimidazolidine-2-thione ligands. researchgate.net

In the case of zinc, the complex dichlorobis(1-methylimidazolidine-2-thione-S)-zinc(II) has been characterized by single-crystal X-ray methods. The structure reveals a distorted tetrahedral geometry around the zinc(II) ion, with coordination from two chloride ions and the sulfur atoms of two thione ligands. researchgate.net

Silver(I) complexes also exhibit diverse structures. The presence of a methyl group on the ligand can prevent the formation of dinuclear structures seen with the unsubstituted imidazolidine-2-thione, leading instead to mononuclear complexes with three-coordination around the silver(I) center. researchgate.netelsevierpure.com

Mercury(II) complexes, such as [Hg(Imt)₂(SCN)₂], show a distorted tetrahedral coordination environment where the mercury atom is bonded to two thione sulfur atoms and two thiocyanate sulfur atoms. researchgate.net The molecular structures are often stabilized by intramolecular and intermolecular hydrogen bonding interactions. researchgate.netresearchgate.net

Table 1: Selected Crystallographic Data for Metal Complexes with N-Methylimidazolidine-2-thione and Related Ligands

| Complex | Metal | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| [Pt(MeImt)₄]Cl₂ | Pt(II) | Distorted Square Planar | - | - | researchgate.net |

| Dichlorobis(1-methylimidazolidine-2-thione-S)-zinc(II) | Zn(II) | Distorted Tetrahedral | Zn-S: ~2.33-2.34, Zn-Cl: ~2.23-2.24 | S-Zn-S: ~101, Cl-Zn-Cl: ~114 | researchgate.net |

| Ag(L-NMe)₂(PPh₃) | Ag(I) | Three-coordinate | - | - | researchgate.netelsevierpure.com |

| [Hg(Imt)₂(SCN)₂] | Hg(II) | Distorted Tetrahedral | Hg-S(Imt): ~2.54, Hg-S(SCN): ~2.59 | S-Hg-S: 98.96 - 148.65 | researchgate.net |

Spectroscopic Characterization of Metal Complexes (IR, NMR)

The coordination of this compound to metal centers is extensively studied through spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide crucial insights into the ligand's binding mode and the structural integrity of the resulting metal complexes.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for determining the coordination site of the this compound ligand. The most informative region in the IR spectrum is the one containing the ν(C=S) (thiocarbonyl stretching) and ν(N-H) (amine stretching) vibrations.

Upon coordination to a metal ion through the sulfur atom, a noticeable shift in the ν(C=S) band is observed. This band, which appears around 500 cm⁻¹ in the free ligand, typically shifts to a lower frequency in the metal complex. tandfonline.com This shift is a direct consequence of the weakening of the C=S double bond upon donation of electron density from the sulfur atom to the metal center. Conversely, the ν(N-H) band, found at approximately 3200 cm⁻¹ in the free ligand, often shifts to a higher wavenumber (around 3270–3290 cm⁻¹) upon complexation. tandfonline.com This is attributed to the increased electron density in the C-N bond. scispace.com For instance, in zinc(II) complexes, this trend is clearly observed, confirming the S-coordination mode. tandfonline.com Similarly, in platinum(II) complexes, the coordination of the thiocarbonyl group via the sulfur atom is confirmed by these characteristic IR shifts. tandfonline.comresearchgate.net

| Vibrational Mode | Free Ligand (cm⁻¹) ** | Metal Complex (cm⁻¹) ** | Interpretation |

| ν(C=S) | ~500 | Lower frequency | Weakening of C=S bond due to S-coordination. tandfonline.com |

| ν(N-H) | ~3200 | Higher frequency (~3270-3290) | Increase in C-N bond electron density upon complexation. tandfonline.comscispace.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both solution and solid-state NMR spectroscopy are instrumental in characterizing complexes of this compound. ¹H and ¹³C NMR are the most commonly employed techniques.

In ¹H NMR spectra, the resonance of the N-H proton is particularly sensitive to the coordination event. Upon complexation, this signal generally shifts downfield. scispace.com This deshielding effect is indicative of the involvement of the nitrogen atoms in the electronic redistribution upon coordination, even though the primary binding site is the sulfur atom. For example, in silver(I) complexes, the N-H signal shifts downfield by 0.7–1.0 ppm. scispace.com

| NMR Nucleus | Observed Shift in Metal Complex | Interpretation |

| ¹H (N-H) | Downfield shift scispace.com | Deshielding of the N-H proton due to electronic redistribution upon coordination. |

| ¹³C (C=S) | Significant shift (upfield or downfield) tandfonline.com | Direct evidence of the sulfur atom's involvement in coordination to the metal center. |

Ligand Binding Modes and Geometries in Coordination Compounds

This compound predominantly acts as a monodentate ligand, coordinating to metal centers through its exocyclic sulfur atom. tandfonline.comtandfonline.comresearchgate.net This mode of binding is favored due to the high affinity of the soft sulfur donor for a wide range of metal ions.

The coordination of one or more this compound ligands to a metal center results in various coordination geometries, which are largely dictated by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex.

Tetrahedral Geometry: This geometry is common for d¹⁰ metal ions such as Zn(II). For example, in the complex dichlorobis(1-methylimidazolidine-2-thione-S)-zinc(II), the zinc atom adopts a distorted tetrahedral geometry. tandfonline.com This arrangement involves the coordination of two this compound ligands and two chloride ions to the zinc center.

Square Planar Geometry: This geometry is characteristic of d⁸ metal ions like Pt(II). In the complex [Pt(MeImt)₄]Cl₂ (where MeImt is N-Methylimidazolidine-2-thione), the platinum(II) center is coordinated to four thione ligands in a distorted square planar arrangement. tandfonline.comresearchgate.net The distortion from ideal square planar geometry can be influenced by factors such as hydrogen bonding interactions within the crystal lattice. tandfonline.comresearchgate.net

Trigonal Planar Geometry: This geometry has been observed for some Cu(I) complexes. For instance, the reaction of 1-(2,6-xylyl)-2-imidazolidinethione with copper(II) halides yields trigonal planar bis(1-(2,6-xylyl)-2-imidazolidinethione)copper(I) halide complexes. scispace.com

Linear Geometry: While less common, linear or near-linear geometries can be found in some Au(I) complexes where two thione ligands coordinate to the gold center. scispace.com

| Metal Ion | Typical Coordination Geometry | Example Complex |

| Zn(II) | Distorted Tetrahedral tandfonline.com | Dichlorobis(1-methylimidazolidine-2-thione-S)-zinc(II) tandfonline.com |

| Pt(II) | Distorted Square Planar tandfonline.comresearchgate.net | [Pt(MeImt)₄]Cl₂ tandfonline.comresearchgate.net |

| Cu(I) | Trigonal Planar scispace.com | Bis(1-(2,6-xylyl)-2-imidazolidinethione)copper(I) halide scispace.com |

| Au(I) | Linear scispace.com | [Bis(1-(2,6-xylyl)-2-imidazolidinethione)gold(I)] chloride scispace.com |

Role of this compound as a Building Block in Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands that act as linkers or "building blocks". rsc.orgmdpi.commdpi.com While this compound typically functions as a monodentate ligand terminating a coordination sphere, its structural features allow it to participate in the formation of higher-order supramolecular structures, which can be considered a step towards coordination polymers.

Although this compound itself does not typically act as a bridging ligand to form the primary covalent backbone of a coordination polymer, its derivatives can be designed for this purpose. By introducing additional coordinating groups onto the imidazolidine (B613845) ring, it is possible to create multifunctional ligands that can bridge multiple metal centers. However, the primary role of the parent this compound in extended structures is primarily through non-covalent interactions like hydrogen bonding, which direct the assembly of discrete metal complexes into well-defined supramolecular architectures. tandfonline.comresearchgate.net The ability to form these ordered assemblies is crucial for the development of new materials with specific structural and functional properties.

Theoretical and Computational Studies on 4 Methylimidazolidine 2 Thione

Quantum Chemical Calculations of 4-Methylimidazolidine-2-thione Derivatives

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of this compound and its derivatives. These calculations provide a foundational understanding of the molecule's behavior.

Studies on related imidazolidine-2-thione derivatives have demonstrated the power of quantum chemical calculations. For instance, in the study of N- and O-derivatives of 4,5-dihydroxyimidazolidine-2-thione (B3052150) (DHIT), quantum chemical calculations were used to systematize the effects of various substituents on the 13C and 1H signals in NMR spectra. mdpi.comresearchgate.net It was found that the chemical shifts of carbon and hydrogen atoms are specific to the geometric isomers of these derivatives. mdpi.comresearchgate.net Specifically, N-alkylation of the imidazolidine-2-thione ring leads to an up-field shift of the carbon atoms of the thione and methine groups in the 13C NMR spectra, a phenomenon attributed to the inductive effects of these groups and confirmed by calculations of the Mulliken charges on the ring atoms. mdpi.com

These computational methods allow for the precise determination of molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, total energy, bond angles, and Mulliken atomic charges. epstem.net The correlation between theoretical and experimental data, such as NMR chemical shifts, is often established to validate the computational models. epstem.net For example, in the analysis of a complex organic molecule, theoretical and experimental carbon/proton chemical shifts showed a strong linear correlation, validating the use of the GIAO method with DFT for predicting NMR spectra. epstem.net

Molecular Modeling and Simulation of this compound Interactions

Molecular modeling and simulations provide a dynamic perspective on how this compound and its derivatives interact with other molecules and their environment. These techniques are crucial for understanding complex biological and chemical processes.

Computational studies have explored the molecular complexes of N-methyl imidazolidine-2-thione with dihalogens like Br2 and I2. researchgate.net These investigations examined two types of molecular connectivity: a charge-transfer (CT) type with a collinear S–X–X geometry and T-shaped hypervalent complexes where the sulfur atom is connected to both halogen atoms. researchgate.net The analysis of structural changes, spectroscopic findings, and natural bond orbital analysis provided detailed information about the nature of the halogen bonding interaction. researchgate.net

Molecular dynamics (MD) simulations are another powerful tool used to study the conformational changes and interactions of molecules over time. dovepress.com For example, MD simulations have been used to investigate the interactions between drugs and polymers in amorphous solid dispersions, analyzing metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions to understand the stability and formation of these complexes. dovepress.com In the context of protein-ligand interactions, MD simulations can reveal the stability of a compound within a binding site and the key amino acid residues involved in the interaction. mdpi.comjchemlett.com These simulations categorize interactions into types such as hydrogen bonds, hydrophobic interactions, ionic interactions, and water bridges to provide a comprehensive picture of the binding mode. mdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing compounds with desired biological activities. gardp.org Computational SAR methods utilize machine learning models to predict the biological activity of new compounds based on their chemical structure, thereby accelerating the drug discovery process. oncodesign-services.com

The core principle of SAR is that structurally similar molecules are likely to have similar biological properties. researchgate.net By systematically modifying a molecule's structure and observing the effect on its biological activity, researchers can identify key structural features that influence potency, selectivity, and other important properties. gardp.orgoncodesign-services.com This information is then used to build predictive models. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) is a key computational technique in SAR studies. nih.gov QSAR models express the biological activity of compounds as a function of their structural parameters. nih.gov These models are developed using a training set of compounds with known activities and can then be used to predict the activities of new, untested compounds. nih.gov The success of a QSAR study relies on the selection of relevant molecular descriptors and robust statistical methods. nih.gov For example, a QSAR study on a series of L-type calcium channel blockers used various structural parameters to develop a model that could predict the inhibitory activity of the compounds. nih.gov

In Silico Prediction of Pharmacokinetic Properties

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. researchgate.netresearchgate.net This early assessment helps to identify compounds with favorable pharmacokinetic profiles and eliminate those with a low chance of success, saving time and resources. nih.gov

Various computational approaches are employed for this purpose, ranging from data-based methods like QSAR and similarity searches to structure-based methods like ligand-protein docking. researchgate.net These methods can predict a wide range of properties, including gastrointestinal absorption, blood-brain barrier penetration, volume of distribution, and hepatic clearance. researchgate.net For instance, in silico tools can predict the oral bioavailability of a compound and its potential to be a substrate for important proteins like P-glycoprotein. pensoft.net

A study on a new 2-thioxo-imidazolidin-4-one derivative of primaquine (B1584692) utilized in silico predictions to evaluate its pharmacokinetic properties. nih.gov The simulated plasma concentration-time curves indicated good performance for all pharmacokinetic parameters, suggesting that the incorporation of the thioxo-imidazolidin-4-one moiety could improve the pharmacokinetic profile of the parent drug. nih.gov

Molecular Docking Simulations of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.com It is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein receptor. nih.gov

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score. ajchem-a.com This allows researchers to identify potential lead compounds and to understand the key interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and hydrophobic interactions. jchemlett.comajchem-a.com

For example, in a study of imidazolidine-4-one derivatives as potential chemosensitizers for MRSA, molecular docking was used to investigate their mechanism of action. nih.gov The docking studies suggested that the active compounds likely interact with the MecR1 protein, a key component of the methicillin (B1676495) resistance mechanism. nih.gov Similarly, molecular docking of thioimidazole-4-one derivatives to the A2A adenosine (B11128) receptor was performed to assess their potential as anti-asthma agents, with the docking scores indicating strong binding potential for some of the compounds. ajchem-a.com These docking studies are often followed by molecular dynamics simulations to validate the stability of the predicted binding poses. nih.govnih.gov

Spectroscopic Investigations of 4 Methylimidazolidine 2 Thione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-methylimidazolidine-2-thione. It provides detailed information about the carbon-hydrogen framework.

¹H and ¹³C NMR Chemical Shift Analysis of this compound

The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to each unique proton and carbon environment in the molecule. The chemical shifts are influenced by the electronic environment, including the presence of the electron-withdrawing thiocarbonyl group (C=S) and the nitrogen atoms within the heterocyclic ring.

In a typical ¹H NMR spectrum, the protons of the methyl group (CH₃) appear as a doublet in the upfield region. The methine proton (CH) and the methylene (B1212753) protons (CH₂) of the imidazolidine (B613845) ring resonate at lower fields due to their proximity to the electronegative nitrogen atoms. The N-H protons often appear as broad signals.

The ¹³C NMR spectrum is characterized by a signal at a very low field, which is indicative of the thiocarbonyl carbon (C=S). The carbons of the imidazolidine ring (CH and CH₂) and the methyl group (CH₃) appear at progressively higher fields. The specific chemical shifts can vary slightly depending on the solvent used for the analysis.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=S | - | ~184 |

| CH | Multiplet | ~55 |

| CH₂ | Multiplet | ~48 |

| CH₃ | Doublet | ~20 |

| NH | Broad Singlet | - |

Note: Values are approximate and can vary based on solvent and experimental conditions.

2D NMR Spectroscopy for Structural Elucidation

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of atoms within the molecule. libretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the methyl protons to the adjacent methine proton, and the methine proton to the adjacent methylene protons, confirming the sequence of these groups in the ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon and proton atoms. sdsu.edu It allows for the definitive assignment of each carbon signal to its attached proton(s). For instance, the ¹³C signal for the methyl group will show a cross-peak with the corresponding ¹H doublet. mdpi.com

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific bonds.

Key vibrational modes include:

N-H Stretching: A prominent band or bands in the region of 3100-3300 cm⁻¹ are characteristic of the N-H bonds in the ring.

C-H Stretching: Absorptions in the 2800-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the methyl and ring methylene/methine groups.

C=S Stretching: The thiocarbonyl group (thione) typically exhibits a stretching vibration in the region of 1020-1250 cm⁻¹. This band can sometimes be coupled with other vibrations, making its assignment complex. Studies on the parent compound, imidazolidine-2-thione, aid in assigning these bands. rsc.org

C-N Stretching: Vibrations associated with the C-N bonds within the ring are usually found in the 1200-1400 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3100 - 3300 |

| C-H Stretch (Aliphatic) | 2800 - 3000 |

| C-N Stretch | 1200 - 1400 |

| C=S Stretch | 1020 - 1250 |

Note: These are general ranges; specific values can be found in experimental data. nih.gov

Mass Spectrometry (MS) of this compound and Related Compounds

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (molar mass: 116.19 g/mol ), the mass spectrum provides the molecular weight and information about the molecule's structure through its fragmentation pattern. nih.gov

Under electron ionization (EI), the molecule first forms a molecular ion (M⁺˙) at an m/z corresponding to its molecular weight (approximately 116). This molecular ion is often unstable and undergoes fragmentation to produce smaller, more stable ions. chemguide.co.uk

Common fragmentation pathways for such heterocyclic compounds can include:

Loss of a methyl radical (·CH₃): This would result in a fragment ion at m/z 101.

Cleavage of the ring: The imidazolidine ring can break apart in various ways, leading to characteristic fragment ions. For example, cleavage adjacent to the nitrogen atoms is a common pathway in amines and related compounds. libretexts.org

Loss of thioformaldehyde (B1214467) (CH₂S) or related sulfur-containing species.

The relative abundance of the molecular ion and the various fragment ions creates a unique mass spectrum that serves as a molecular fingerprint. researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 116 | [C₄H₈N₂S]⁺˙ (Molecular Ion) |

| 101 | [M - CH₃]⁺ |

| 73 | [M - C₂H₃N]⁺ |

| 56 | [C₃H₆N]⁺ |

Note: Fragmentation is complex and these represent plausible pathways.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. Molecules containing chromophores, such as the thiocarbonyl (C=S) group in this compound, absorb light in the ultraviolet or visible regions of the electromagnetic spectrum.

Thioamides typically exhibit two characteristic absorption bands:

A high-intensity band at shorter wavelengths (around 200-260 nm) attributed to a π → π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

A lower-intensity band at longer wavelengths (around 290-350 nm) resulting from an n → π* transition. This involves the promotion of a non-bonding electron (from the sulfur atom) to a π* antibonding orbital.

For imidazolidine-2-thione, the parent compound, an absorption maximum is observed around 236 nm in ethanol. nist.gov this compound is expected to have a similar UV-Vis absorption profile.

Spectroscopic Studies of Tautomerization in Thioamides

Thioamides, including this compound, can exist in two tautomeric forms: the thione form (containing a C=S bond) and the thiol form (containing a C=N bond and an S-H group).

Spectroscopic methods are invaluable for studying this tautomeric equilibrium. While chemical reactivity might suggest the presence of the thiol form, spectroscopic evidence overwhelmingly indicates that for most simple and cyclic thioamides, the thione tautomer is the dominant species in both solution and the solid state. scispace.comresearchgate.net

NMR Spectroscopy: The chemical shifts of both ¹H and ¹³C nuclei are sensitive to the tautomeric form. The presence of a ¹³C signal in the ~180-200 ppm range is definitive evidence for the C=S group of the thione form. The absence of a signal for an S-H proton in the ¹H NMR spectrum further supports the dominance of the thione tautomer.

IR Spectroscopy: The presence of a strong C=S stretching band and the absence of a characteristic S-H stretching band (typically around 2550-2600 cm⁻¹) in the IR spectrum confirm that the equilibrium lies far towards the thione form.

UV-Vis Spectroscopy: The electronic absorption spectra of the thione and thiol forms are distinct. As early as 1931, comparisons of the UV spectra of thioamides with their S-alkylated derivatives (which are locked in the thiol-like iminothioether form) demonstrated that the parent compounds exist predominantly as thiones. scispace.com

Mass Spectrometry: While tautomeric equilibria in the gas phase can be complex, MS can sometimes provide insights into the co-existence of different forms. However, for most thioamides, the spectra are consistent with the fragmentation of the more stable thione tautomer.

Hydrogen Bonding Interactions via Spectroscopic Techniques

Hydrogen bonding plays a crucial role in determining the supramolecular structure, and consequently the physical and chemical properties, of this compound and its derivatives. The molecule possesses key functional groups capable of engaging in these interactions: the two secondary amine (N-H) groups act as hydrogen bond donors, while the thiocarbonyl (C=S) group serves as the primary hydrogen bond acceptor. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy are invaluable tools for elucidating the nature and extent of these interactions, both in the solid state and in solution.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful method for identifying hydrogen bonds by observing the shifts in vibrational frequencies of the involved functional groups. In this compound, the N-H stretching vibration is particularly sensitive to its environment. When the N-H group participates in a hydrogen bond (e.g., N-H···S=C), the N-H bond is weakened, resulting in a shift of its stretching frequency to a lower wavenumber (a "red shift") and a broadening of the absorption band.

Studies on related thiohydantoin derivatives show that they form extensive hydrogen-bonded networks in the solid state. rsc.org These structures are typically characterized by either dimeric units linked via N–H⋯S interactions or one-dimensional chains formed through N–H⋯O interactions in analogous oxo-derivatives. rsc.org For this compound, intermolecular N-H···S hydrogen bonds are expected to be the dominant interaction, leading to the formation of centrosymmetric dimers or polymeric chains.

The analysis of vibrational spectra, often supported by density functional theory (DFT) calculations, allows for the assignment of specific absorption bands to free and hydrogen-bonded species. nih.govnih.gov For instance, in a non-polar solvent, the N-H stretching band would appear at a higher frequency compared to the spectrum recorded in a polar, hydrogen-bond accepting solvent or in the solid state.

Table 1: Expected FTIR Spectral Shifts for N-H Stretching in this compound due to Hydrogen Bonding

| Interaction Type | Typical Wavenumber (cm⁻¹) | Spectral Characteristics |

|---|---|---|

| Free N-H | ~3400 - 3450 | Sharp, narrow band |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is highly effective for investigating hydrogen bonding in solution. The chemical shift of a proton involved in a hydrogen bond is significantly affected by the strength of that interaction. For this compound, the resonance of the N-H protons is a direct probe of its hydrogen-bonding state.

Generally, the formation of a hydrogen bond deshields the proton, causing its signal to shift downfield to a higher ppm value. rsc.orgmdpi.com This effect can be observed by comparing the ¹H NMR spectra in different solvents. In a non-coordinating solvent like chloroform-d (B32938) (CDCl₃), the N-H protons will have a chemical shift corresponding to a weakly associated state. In contrast, in a strong hydrogen-bond accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), the N-H protons will be strongly hydrogen-bonded to the solvent's oxygen atoms, resulting in a significant downfield shift.

In a study of a related derivative, 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, the formation of intramolecular hydrogen bonds between the methylol OH groups and the C=S group was established. mdpi.com The ¹H NMR spectrum showed distinct signals for the hydroxyl and methine protons, allowing for the identification of cis and trans isomers, whose relative stability is influenced by these intramolecular interactions. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Derivative, 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, Indicating Hydrogen Bonding Effects. mdpi.com

| Nucleus | Functional Group | Chemical Shift (ppm) | Implication |

|---|---|---|---|

| ¹H | Hydroxyl (O-H) | 6.65 | Downfield shift suggests involvement in hydrogen bonding. |

| ¹H | Methine (C-H) | 5.02 | Position influenced by the stereochemistry and intramolecular H-bonds. |

| ¹³C | Thione (C=S) | 180.85, 180.43 | Deshielded, with distinct signals for different isomers. |

| ¹³C | Ring Methylene (CH-OH) | 85.73, 78.36 | Sensitive to the isomeric form and H-bonding environment. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also provide evidence of hydrogen bonding through a phenomenon known as solvatochromism, where the position of an absorption band changes with the polarity of the solvent. The spectrum of this compound is characterized by electronic transitions involving the thiocarbonyl group, notably the n→π* (non-bonding to anti-bonding pi orbital) transition, which typically occurs at longer wavelengths.

This n→π* transition is particularly sensitive to hydrogen-bonding solvents. In non-polar, aprotic solvents, the thiocarbonyl group is relatively unassociated. However, in protic solvents (e.g., water, methanol), the lone pair of electrons on the sulfur atom can accept a hydrogen bond. This interaction stabilizes the non-bonding n-orbital, increasing the energy gap between the n and π* orbitals. Consequently, more energy is required to promote the transition, resulting in a shift of the absorption maximum to a shorter wavelength (a "blue shift" or hypsochromic shift). nih.gov

By measuring the UV-Vis spectra of this compound in a series of solvents with varying hydrogen-bond donor abilities, one can observe and quantify the extent of these solute-solvent interactions. nih.gov

Table 3: Predicted Solvatochromic Shifts of the n→π Transition for this compound*

| Solvent Type | Example | Hydrogen Bonding Interaction | Expected Shift in λmax |

|---|---|---|---|

| Non-polar, Aprotic | Hexane | Minimal | Reference (Longer Wavelength) |

| Polar, Aprotic | Acetonitrile (B52724) | Weak dipole-dipole | Minor shift |

Biological Activities and Medicinal Chemistry Research of 4 Methylimidazolidine 2 Thione and Its Derivatives

Antimicrobial Activity Investigations

The imidazolidine-2-thione nucleus is a key component in various compounds screened for antimicrobial properties. nih.gov Derivatives have been synthesized and tested against a spectrum of bacteria and fungi, demonstrating notable efficacy in several instances.

Derivatives of 2-thioxo-4-imidazolidinone have been evaluated for their antibacterial capabilities. In one study, a series of novel compounds were synthesized and tested against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, the compound N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide (B126) demonstrated antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) value of 25 µg/mL for both strains. researchgate.net Another study focused on 1,3-disubstituted-4-thioxoimidazolidin-2-one derivatives, which also showed significant antibacterial activity. researchgate.net

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide | Staphylococcus aureus | 25 µg/mL | researchgate.net |

| N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide | Pseudomonas aeruginosa | 25 µg/mL | researchgate.net |

The antifungal potential of 2-thioxo-4-imidazolidinone derivatives has also been a subject of investigation. Research has shown that certain synthesized compounds exhibit activity against pathogenic fungi. researchgate.netresearchgate.net A study identified several derivatives with efficacy against Candida albicans and Aspergillus niger. researchgate.net Notably, most of the tested imidazole (B134444) derivatives in another research series showed significant antifungal activity against S. cerevisiae, with MIC values ranging from 1–10 µg/mL. researchgate.net

| Compound Derivative | Fungal Strain | Activity Noted | Source |

|---|---|---|---|

| N-(3-cyclohexyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)-2-thioxoimidazolidin-1-yl) benzamide | Candida albicans | Exhibited antifungal activity | researchgate.net |

| N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide | Candida albicans | Exhibited antifungal activity | researchgate.net |

| N-(5-(2-((4-bromophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxo imidazolidin-1-yl) benzamide | Candida albicans | Exhibited antifungal activity | researchgate.net |

| N-(3-cyclohexyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)-2-thioxoimidazolidin-1-yl)-4- methyl benzamide | Candida albicans | Exhibited antifungal activity | researchgate.net |

| Various 1,3-Disubstituted-4-thioxoimidazolidin-2-one derivatives | Saccharomyces cerevisiae | MIC values of 1–10 µg/mL | researchgate.net |

Anticancer and Cytotoxicity Studies

Derivatives of imidazolidine-2-thione have emerged as a promising scaffold in the search for new anticancer agents. nih.govd-nb.info Numerous studies have documented the cytotoxic effects of these compounds against various cancer cell lines, delving into the underlying molecular mechanisms of their antiproliferative action.

A range of 2-thioxoimidazolidin-4-one derivatives have demonstrated potent cytotoxic activity against human cancer cell lines. nih.govfigshare.com For example, two derivatives, referred to as compound 2 and compound 4 in one study, showed significant cytotoxic effects against HepG2 (liver cancer) cells, with IC50 values of 0.18 µM and 0.017 µM, respectively. mdpi.comnih.gov These values were considerably lower than those of the reference drugs Staurosporine (5.07 µM) and 5-Fluorouracil (5.18 µM). mdpi.comnih.gov Other research has found that certain 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives possess good antiproliferation activity against both HepG-2 and HCT-116 (colon cancer) cell lines. nih.govfigshare.comresearchgate.net

Furthermore, a series of imidazole-2-thiones linked to acenaphthylen-one were evaluated for their antiproliferative activity against HepG2, MCF-7 (breast cancer), and HCT-116 cell lines. The highest anticancer activity was observed with compounds 5b and 5h against the MCF-7 cell line, proving to be 1.5 and 3 times more active than the standard anticancer drug doxorubicin, respectively. nih.gov However, not all derivatives exhibit cytotoxicity; one study synthesized a small library of asymmetric di-acylthioureas based on the imidazolidine-2-thione scaffold which did not show any cytotoxicity on SKOV-3 (ovarian cancer) and MCF-7 cancer cell lines at a concentration of 10 µM. d-nb.info

| Compound/Derivative | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|

| Compound 4 (a 2-thioxoimidazolidin-4-one derivative) | HepG2 (Liver) | 0.017 µM | mdpi.comnih.gov |

| Compound 2 (a 2-thioxoimidazolidin-4-one derivative) | HepG2 (Liver) | 0.18 µM | mdpi.comnih.gov |

| Compound 5b (an imidazole-2-thione linked to acenaphthylen-one) | MCF-7 (Breast) | 1.5-fold more active than doxorubicin | nih.gov |

| Compound 5h (an imidazole-2-thione linked to acenaphthylen-one) | MCF-7 (Breast) | 3-fold more active than doxorubicin | nih.gov |

| Staurosporine (Reference Drug) | HepG2 (Liver) | 5.07 µM | mdpi.comnih.gov |

| 5-Fluorouracil (Reference Drug) | HepG2 (Liver) | 5.18 µM | mdpi.comnih.gov |

The antiproliferative effects of certain imidazolidine-2-thione derivatives are attributed to their interaction with crucial cellular targets like DNA and associated enzymes. A novel series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones were designed as hybrid molecules that integrate structural features essential for damaging DNA. nih.govnih.gov These compounds have been shown to act as dual DNA intercalators and inhibitors of the topoisomerase II enzyme. nih.govnih.gov

DNA intercalators insert themselves between the base pairs of DNA, disrupting its structure and function, while topoisomerase II inhibitors interfere with the enzyme responsible for managing DNA tangles, leading to double-strand breaks and ultimately cell death. nih.gov Studies demonstrated that 4-phenyl-imidazoles and 4-(4-chlorophenyl)imidazoles could induce potent damage in calf thymus DNA (ctDNA). nih.gov The research highlighted that substitutions on the imidazole-2-thione ring are critical; for instance, substituting the phenyl group at position 4 with a 4-chlorophenyl group significantly enhanced the topoisomerase inhibitory activity. nih.gov

A primary mechanism through which imidazolidine-2-thione derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Treatment of cancer cells with these compounds has been shown to trigger a cascade of molecular events leading to cell death. For instance, a highly active 2-thioxoimidazolidin-4-one derivative (compound 4) was found to induce apoptosis in HepG2 cells by 19.35-fold compared to control cells. mdpi.comnih.gov

This apoptotic response is often mediated through the mitochondrial pathway. Studies have shown that these derivatives can enhance the expression of pro-apoptotic genes like p53, PUMA, and caspases (Caspase 3, 8, and 9) while simultaneously impeding the expression of the anti-apoptotic Bcl-2 gene. mdpi.comnih.gov The activation of caspases is a critical step in the execution phase of apoptosis. mdpi.com Furthermore, some derivatives have been found to induce the generation of reactive oxygen species (ROS), which in turn can trigger apoptosis. nih.govmdpi.com The antiproliferative action is also linked to the ability of these compounds to cause cell cycle arrest. Depending on the specific derivative and cell line, arrest has been observed at the S phase or the G2/M phase, preventing cancer cells from progressing through division and proliferation. nih.govfigshare.commdpi.com

Antithyroid Activity and Mechanism of Action

Compounds containing a thioureylene moiety, such as 4-Methylimidazolidine-2-thione and its structural relatives like propylthiouracil (B1679721) (PTU) and methimazole (B1676384) (MMI), are known for their antithyroid properties. Their primary mechanism of action involves the inhibition of thyroid hormone synthesis within the thyroid gland. This is achieved by targeting the enzyme thyroid peroxidase (TPO), which is crucial for two key steps in thyroid hormone production.

The first step inhibited is the iodination of tyrosine residues on the thyroglobulin protein. The second is the coupling of these iodinated tyrosine molecules (monoiodotyrosine and diiodotyrosine) to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3). By blocking TPO, these drugs effectively reduce the production of new thyroid hormones.

The immunomodulatory effects observed with antithyroid drugs are now understood to be largely indirect. Rather than acting directly on the immune system, the drugs' primary effect is on the thyroid cells (thyrocytes). By reducing thyroid hormone production and ameliorating the hyperthyroid state, they decrease the signaling between thyrocytes and immune cells. nih.gov This leads to a reduction in the activation of CD4+ cells and a decrease in soluble interleukin-2 (B1167480) receptors, effects that were previously thought to be direct actions of the medication. nih.gov The inhibition of thyroglobulin iodination may also affect how antigens are presented by the thyrocyte. nih.gov Furthermore, thionamides like this compound can interfere with the thyrocyte's expression of molecules such as Class I antigens, interleukin-1, interleukin-6, and prostaglandin (B15479496) E2. nih.gov

Xanthine (B1682287) Oxidase Inhibition by Thiazolidine-2-thione Derivatives

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the conversion of hypoxanthine (B114508) and xanthine to uric acid. researchgate.net Elevated activity of this enzyme can lead to hyperuricemia, a condition associated with gout. researchgate.net Consequently, inhibiting XO is a key therapeutic strategy for managing this condition.

Recent research has focused on thiazolidine-2-thione derivatives as potential xanthine oxidase inhibitors. In one study, a series of novel derivatives were synthesized and evaluated for their XO inhibitory activity. plos.orgnih.gov Most of the synthesized compounds demonstrated significant inhibitory activity when compared to the parent compound, thiazolidine-2-thione (IC₅₀ = 72.15 μmol/L). nih.gov

One particular derivative, designated as compound 6k , emerged as the most potent inhibitor from the series, with an IC₅₀ value of 3.56 μmol/L. plos.orgnih.gov This potency was approximately 2.5 times greater than that of allopurinol, a commonly used XO inhibitor. plos.orgnih.gov Enzyme inhibition kinetic analyses revealed that compound 6k functions as a mixed-type inhibitor. plos.org Molecular docking studies provided insight into its mechanism, suggesting that the 4-fluorophenyl-sulfonyl moiety of the molecule interacts with amino acid residues in the active pocket, while the thiazolidinethione part forms hydrogen bonds within hydrophobic pockets of the enzyme. nih.gov The structure-activity relationship analysis highlighted that the presence of a phenyl-sulfonamide group was crucial for the observed XO inhibitory activity. nih.gov

| Compound | IC₅₀ (μmol/L) |

|---|---|

| Thiazolidine-2-thione | 72.15 |

| Compound 6k | 3.56 |

| Allopurinol (Reference) | ~8.90 (calculated based on 2.5x potency of 6k) |

Other Reported Biological Activities (e.g., Antiviral, Anti-inflammatory, Analgesic)

Derivatives of imidazolidine-2-thione and structurally related thiazolidinones have been investigated for a range of other biological activities, most notably anti-inflammatory and analgesic effects.

A series of 5-imino-4-thioxo-2-imidazolidinone derivatives were synthesized and evaluated for anti-inflammatory activity using the carrageenan-paw edema model. nih.gov Many of the synthesized compounds showed significant anti-inflammatory effects. nih.gov Their mechanism was explored through in vitro cyclooxygenase (COX-1 and COX-2) inhibition assays. Notably, almost all of the tested compounds exhibited more potent activity toward both COX enzymes than the reference drug, celecoxib (B62257). nih.gov For instance, the IC₅₀ values for COX-2 inhibition for most compounds ranged from 0.001 x 10⁻³ to 0.827 x 10⁻³ µM, whereas celecoxib had an IC₅₀ of 40.0 x 10⁻³ µM. nih.gov

Similarly, various thiazolidin-4-one derivatives have demonstrated significant anti-inflammatory, analgesic, and antipyretic properties. nih.gov Studies suggest that these effects are mediated through the inhibition of the COX-2 enzyme, as many of the tested compounds showed maximum inhibition of COX-2 without affecting COX-1 activity. nih.gov The broad therapeutic potential of the thiazolidinedione nucleus is well-documented, with activities including antimicrobial, anticancer, and anti-arthritic effects having been reported. nih.gov

| Compound Type | IC₅₀ Range for COX-2 (µM) |

|---|---|

| Synthesized Derivatives (most) | 0.001 x 10⁻³ to 0.827 x 10⁻³ |

| Celecoxib (Reference Drug) | 40.0 x 10⁻³ |

Biological Implications and Potential Therapeutic Applications

The diverse biological activities of this compound and its derivatives suggest a wide range of potential therapeutic applications. The core scaffold of these compounds, particularly the thiazolidinone and imidazolidinone rings, serves as a valuable pharmacophore in medicinal chemistry. researchgate.netmdpi.com

The established antithyroid activity makes these compounds and their analogs candidates for the management of hyperthyroidism. The potent xanthine oxidase inhibition demonstrated by thiazolidine-2-thione derivatives indicates their potential for development as new treatments for gout and hyperuricemia. nih.gov The derivative compound 6k , with its superior potency over allopurinol, represents a promising lead compound for further investigation. nih.gov

The significant anti-inflammatory and analgesic properties, linked to COX-2 inhibition, open avenues for their use in treating inflammatory conditions and pain. nih.govnih.gov The ability of some derivatives to inhibit COX-2 more effectively than existing drugs like celecoxib is particularly noteworthy. nih.gov

Furthermore, research has expanded into other areas, such as oncology. For example, novel 4-hydroxy-thiazolidine-2-thione derivatives have been identified as activators of pyruvate (B1213749) kinase M2 (PKM2), an enzyme critical for the altered metabolism of cancer cells. nih.gov Some of these compounds showed significant anti-proliferative effects against human cancer cell lines at nanomolar concentrations, suggesting a potential application as anti-tumor agents. nih.gov The versatility of the thiazolidinone scaffold continues to be explored for various conditions, including diabetes, infections, and convulsions. researchgate.netnih.gov

Applications in Catalysis and Materials Science

4-Methylimidazolidine-2-thione as a Chiral Auxiliary and Ligand in Asymmetric Catalysis

The utility of chiral auxiliaries is a well-established strategy in asymmetric synthesis, where a chiral molecule is temporarily incorporated to guide the stereochemical outcome of a reaction. While various heterocyclic compounds, such as oxazolidinones and imidazolidinones, have been successfully employed as chiral auxiliaries, the application of their thione analogues, specifically this compound, is not well-documented in the context of asymmetric catalysis.

Research into related compounds provides some insight. Chiral 2-imidazolidinones are known to be effective chiral auxiliaries in a range of asymmetric transformations, including alkylation reactions, aldol (B89426) reactions, and Michael additions. researchgate.net They offer high levels of asymmetric induction and are often more stable to ring-opening than their oxazolidinone counterparts. researchgate.net The synthesis of imidazolidine-2-thiones can be achieved through the reaction of 1,2-diamines with carbon disulphide. researchgate.net These thiones can then be converted to the corresponding 1,3-diacylimidazolidin-2-ones. researchgate.net

However, a significant challenge has been noted for the thione derivatives in this role. It has been reported that 1,3-diacylimidazolidine-2-thiones are unable to function as bifunctional chiral auxiliaries in alkylation reactions. This is attributed to the decomposition of the enolate intermediate, which prevents the desired stereoselective transformation. This finding suggests that while the imidazolidin-2-one scaffold is robust for asymmetric synthesis, the presence of the thione group in this compound may inherently limit its applicability as a chiral auxiliary under similar conditions. Currently, there is a lack of specific studies demonstrating the successful use of this compound as a chiral auxiliary or ligand in asymmetric catalysis.

Organocatalysis and Prebiotic Chemistry involving Imidazolidine-4-thiones

While the direct role of this compound in organocatalysis is not extensively documented, research into the closely related imidazolidine-4-thiones has revealed their potential as prebiotic organocatalysts. These compounds have been shown to be plausibly formed under early Earth conditions from simple precursors like carbonyl compounds, cyanide, ammonia, and hydrogen sulfide (B99878). uni-muenchen.de They have demonstrated catalytic activity in challenging reactions such as the α-alkylation of aldehydes in a prebiotic context. uni-muenchen.de

Interestingly, this compound has been identified in urine samples and has been observed to inhibit the formation of primary amino acids from ammonia. biosynth.com This inhibitory effect on aminogenesis is thought to be due to the formation of an acid complex with methylamine. biosynth.com This finding could have implications for understanding the chemical evolution on early Earth, suggesting that while some imidazolidine (B613845) thione isomers may have catalyzed the formation of complex organic molecules, others like this compound might have played a regulatory or inhibitory role in the synthesis of fundamental biological building blocks.

The study of imidazolidine-4-thiones as prebiotic organocatalysts has shown that these molecules can facilitate the formation of lipids from simple aldehydes, leading to the spontaneous formation of vesicles, which are considered models for protocells. researchgate.net This highlights the potential significance of this class of compounds in the origins of life. The contrasting role of this compound as an inhibitor of amino acid formation underscores the subtle structural influences on chemical reactivity and function in a prebiotic context. biosynth.com

Applications in Materials Science (e.g., Electroplating of Metals, Corrosion Inhibition)

In the realm of materials science, this compound has demonstrated utility, particularly as a corrosion inhibitor. It has been shown to be an effective inhibitor for the corrosion of copper. biosynth.com The mechanism of corrosion inhibition by sulfur-containing heterocyclic compounds often involves the adsorption of the molecule onto the metal surface, forming a protective film that prevents the interaction of the metal with corrosive agents. The sulfur atom in the thione group plays a crucial role in this adsorption process.

The effectiveness of this compound as a corrosion inhibitor for copper is highlighted by its performance when used in combination with other substances like piperonyl butoxide. biosynth.com This suggests potential synergistic effects that can enhance its protective capabilities.

Furthermore, the broader class of imidazole-2-thione compounds has been explored for applications in electroplating. For instance, unsymmetrical dialkylimidazole-2-thione compounds have been patented for use as complexing agents in displacement tin plating solutions, serving as an environmentally safer alternative to thiourea (B124793). google.com These complexing agents are particularly useful in the manufacture of printed circuit boards. google.com While this application does not specifically name this compound, it points to the potential of this structural motif in electroplating processes.

The ability of this compound to react with hydrochloric acid to form a detectable particle also suggests its potential use in analytical and diagnostic applications in materials science. biosynth.com

The table below summarizes the applications of this compound and related compounds in materials science.

| Application | Compound Class/Specific Compound | Metal | Efficacy/Function |

| Corrosion Inhibition | This compound | Copper | Effective inhibitor, enhanced with piperonyl butoxide. biosynth.com |

| Electroplating | Unsymmetrical dialkylimidazole-2-thiones | Tin | Complexing agent for displacement plating. google.com |

Future Research Directions and Unexplored Avenues for 4 Methylimidazolidine 2 Thione

The compound 4-Methylimidazolidine-2-thione, a derivative of the versatile imidazolidine-2-thione scaffold, presents numerous opportunities for future scientific investigation. While its fundamental properties are established, its full potential in various scientific and technological fields remains largely untapped. The following sections outline key areas where future research could yield significant advancements, from achieving a more profound understanding of its molecular characteristics to developing novel applications.

Q & A

Q. What are the common synthetic routes for 4-methylimidazolidine-2-thione, and what challenges arise during its preparation?

The synthesis of this compound typically involves cyclization reactions. One method employs the reaction of α-aminoketones with phenylisothiocyanate under basic conditions, while another approach uses thiourea derivatives cyclized with carbonyl compounds . Challenges include harsh reaction conditions (e.g., high temperatures or strong bases), low yields due to side reactions, and purification difficulties caused by byproducts like disubstituted thioureas. Optimization often requires adjusting stoichiometry, solvent polarity, and catalyst selection.

Q. How is this compound characterized structurally, and what spectroscopic techniques are most effective?